molecular formula C23H48 B1617985 2,6,10,14-Tetramethylnonadecane CAS No. 55124-80-6

2,6,10,14-Tetramethylnonadecane

Cat. No.: B1617985
CAS No.: 55124-80-6
M. Wt: 324.6 g/mol
InChI Key: FTURMMDCPOYSAQ-UHFFFAOYSA-N
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Description

2,6,10,14-Tetramethylnonadecane is a hydrocarbon compound with the molecular formula C23H48. It is a branched alkane, specifically a tetramethyl-substituted nonadecane. This compound is known for its presence in various natural sources and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14-Tetramethylnonadecane typically involves the alkylation of smaller hydrocarbons. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of specific olefins or the oligomerization of smaller alkenes. These processes are carried out in large-scale reactors under high pressure and temperature conditions, using catalysts such as nickel or platinum to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,6,10,14-Tetramethylnonadecane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Halogenation is a common substitution reaction for alkanes, where chlorine (Cl2) or bromine (Br2) can be used under UV light or heat.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with a nickel or platinum catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Haloalkanes.

Scientific Research Applications

2,6,10,14-Tetramethylnonadecane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

    Biology: It can be found in the cuticular hydrocarbons of insects, where it plays a role in communication and protection.

    Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases or conditions.

    Industry: It is used in the formulation of lubricants and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6,10,14-Tetramethylnonadecane depends on its application. In biological systems, it may interact with cell membranes or receptors, influencing signaling pathways and cellular responses. In industrial applications, its hydrophobic nature and stability make it an effective lubricant and additive.

Comparison with Similar Compounds

Similar Compounds

  • 2,6,10,14-Tetramethylpentadecane
  • 2,6,10,14-Tetramethylhexadecane
  • 2,6,10,14-Tetramethylheptadecane

Uniqueness

2,6,10,14-Tetramethylnonadecane is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds results in higher boiling and melting points, making it suitable for specific applications where stability and performance are critical.

Properties

IUPAC Name

2,6,10,14-tetramethylnonadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48/c1-7-8-9-14-21(4)16-11-18-23(6)19-12-17-22(5)15-10-13-20(2)3/h20-23H,7-19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTURMMDCPOYSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970485
Record name 2,6,10,14-Tetramethylnonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55124-80-6
Record name 2,6,10,14-Tetramethylnonadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055124806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,14-Tetramethylnonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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